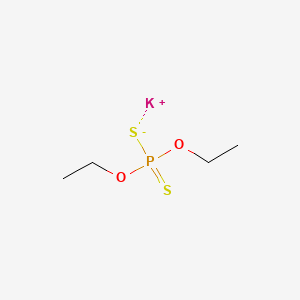
Potassium diethyl dithiophosphate
Overview
Description
Potassium diethyl dithiophosphate is an organophosphorus compound with the chemical formula (C₂H₅O)₂PS₂K. It is widely used in various industrial applications, particularly in the mining industry as a flotation agent for the beneficiation of base metal sulfides and precious metals. This compound is known for its high selectivity and efficiency in separating valuable minerals from ores.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium diethyl dithiophosphate is typically synthesized by reacting phosphorus pentasulfide with ethanol in the presence of potassium hydroxide. The reaction proceeds as follows:
P2S5+4C2H5OH+2KOH→2(C2H5O)2PS2K+H2S+2H2O
This reaction is carried out under controlled conditions to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: Potassium diethyl dithiophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diethyl dithiophosphoric acid.
Reduction: It can be reduced to form diethyl phosphorodithioate.
Substitution: It can undergo substitution reactions with metal ions to form metal dithiophosphates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Metal salts like zinc chloride or copper sulfate are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Diethyl dithiophosphoric acid.
Reduction: Diethyl phosphorodithioate.
Substitution: Metal dithiophosphates such as zinc diethyl dithiophosphate.
Scientific Research Applications
Potassium diethyl dithiophosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds.
Biology: Investigated for its potential use as an antioxidant and enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Widely used in the mining industry as a flotation agent for the separation of valuable minerals from ores.
Mechanism of Action
The mechanism of action of potassium diethyl dithiophosphate involves its interaction with metal ions and mineral surfaces. It acts as a collector in flotation processes by adsorbing onto the surface of sulfide minerals, making them hydrophobic and allowing them to be separated from the gangue minerals. The compound’s effectiveness is attributed to its ability to form strong bonds with metal ions, enhancing the selectivity and efficiency of the flotation process.
Comparison with Similar Compounds
- Diethyl dithiophosphoric acid
- Diethyl phosphorodithioate
- Zinc diethyl dithiophosphate
Comparison:
- Diethyl dithiophosphoric acid: Similar in structure but lacks the potassium ion, making it less effective as a flotation agent.
- Diethyl phosphorodithioate: A reduced form of potassium diethyl dithiophosphate, with different reactivity and applications.
- Zinc diethyl dithiophosphate: A metal derivative used as an oil additive, with different industrial applications compared to this compound.
This compound stands out due to its high selectivity and efficiency in mineral flotation processes, making it a valuable compound in the mining industry.
Properties
IUPAC Name |
potassium;diethoxy-sulfanylidene-sulfido-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O2PS2.K/c1-3-5-7(8,9)6-4-2;/h3-4H2,1-2H3,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRULIGPZIEJFF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)[S-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10KO2PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
298-06-6 (Parent) | |
| Record name | Potassium diethyl dithiophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003454668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30188082 | |
| Record name | Potassium diethyl dithiophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3454-66-8 | |
| Record name | Potassium diethyl dithiophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003454668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium diethyl dithiophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Potassium diethyl dithiophosphate in the formation of the novel Mo3(μ3-S)(μ-S)(μ-S2)2 cluster?
A1: this compound acts as a ligand source in the reaction leading to the formation of the Mo3(μ3-S)(μ-S)(μ-S2)2 cluster []. In the presence of a hydrochloric acid solution of [Mo3S4(H2O)9]4+ and acetic acid, this compound coordinates to the molybdenum centers, facilitating the formation of various Mo3Sx (x = 4–7) cluster cores, including the novel Mo3(μ3-S)(μ-S)(μ-S2)2 structure []. This new structural type is stabilized through a complementary association with a cubane-type Mo3NiS4 cluster, also formed during the reaction [].
Q2: How does the structure of the Mo3(μ3-S)(μ-S)(μ-S2)2 cluster, formed in the presence of this compound, contribute to its interaction with the Mo3NiS4 cluster?
A2: The Mo3(μ3-S)(μ-S)(μ-S2)2 cluster interacts with the Mo3NiS4 cluster through a combination of covalent bonding and non-covalent interactions []. Specifically, the μ-S sulfide ligands of the Mo3(μ3-S)(μ-S)(μ-S2)2 unit act as nucleophiles, forming directional covalent bonds with the nickel atom of the Mo3NiS4 cube []. Furthermore, the μ-S2 disulfide ligands engage in short S···S contacts (below 3.3 Å) with the sulfur atoms of the Mo3NiS4 core, contributing to the stability of the overall aggregate []. This complementary association highlights the ability of this compound to promote the formation of intricate multimetallic assemblies with potential applications in catalysis and materials science.
Q3: What analytical techniques were used to characterize the formation and stability of the Mo3(μ3-S)(μ-S)(μ-S2)2 cluster obtained using this compound?
A3: The newly formed Mo3(μ3-S)(μ-S)(μ-S2)2 cluster, obtained using this compound as a reagent, was characterized in detail using a combination of techniques []. Single-crystal X-ray analysis provided crucial information about the structure of the cluster, revealing the unique connectivity of the molybdenum and sulfur atoms and the specific interactions with the Mo3NiS4 unit []. Furthermore, Electrospray ionization mass spectrometry (ESI-MS) and 31P nuclear magnetic resonance (NMR) spectroscopy confirmed the presence and stability of the Mo3(μ3-S)(μ-S)(μ-S2)2 - Mo3NiS4 aggregate in solution, highlighting the robustness of the assembly [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![7-Chlorobenzo[b]thiophene](/img/structure/B1589383.png)



